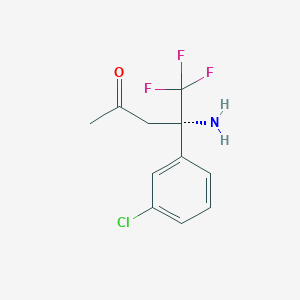
(4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one is a synthetic organic compound characterized by the presence of an amino group, a chlorophenyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one typically involves multi-step organic reactions. One common approach is the reaction of 3-chlorobenzaldehyde with trifluoroacetone in the presence of a base to form an intermediate, which is then subjected to reductive amination to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of (4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S)-4-amino-4-(3-bromophenyl)-5,5,5-trifluoropentan-2-one
- (4S)-4-amino-4-(3-fluorophenyl)-5,5,5-trifluoropentan-2-one
- (4S)-4-amino-4-(3-methylphenyl)-5,5,5-trifluoropentan-2-one
Uniqueness
(4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H11ClF3NO |
|---|---|
Poids moléculaire |
265.66 g/mol |
Nom IUPAC |
(4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one |
InChI |
InChI=1S/C11H11ClF3NO/c1-7(17)6-10(16,11(13,14)15)8-3-2-4-9(12)5-8/h2-5H,6,16H2,1H3/t10-/m0/s1 |
Clé InChI |
QIVQGEIZBHYRBX-JTQLQIEISA-N |
SMILES isomérique |
CC(=O)C[C@](C1=CC(=CC=C1)Cl)(C(F)(F)F)N |
SMILES canonique |
CC(=O)CC(C1=CC(=CC=C1)Cl)(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


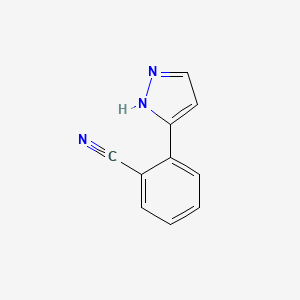
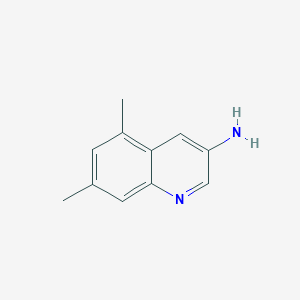
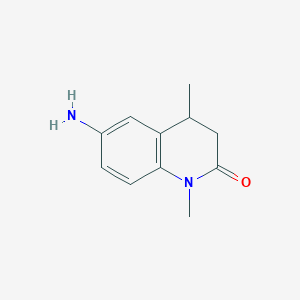
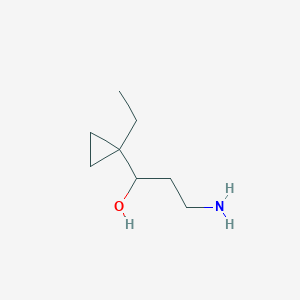
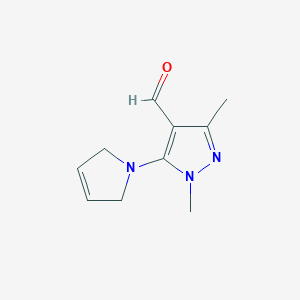
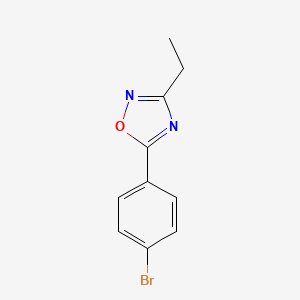
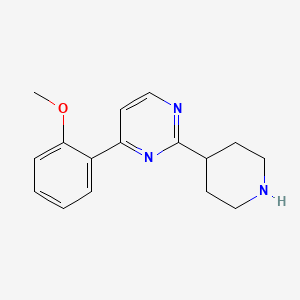
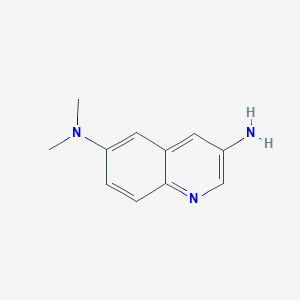
![3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole](/img/structure/B13180804.png)
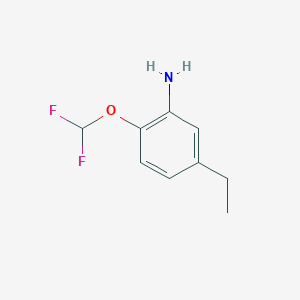

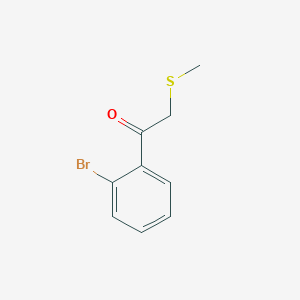
![1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine](/img/structure/B13180815.png)
![Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13180823.png)
